REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[CH:11][CH:12]=O)[CH:5]=1>CC(O)(C)C>[N:2]1[NH:3][CH:10]([C:6]2[CH:5]=[N:4][CH:9]=[CH:8][CH:7]=2)[CH2:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
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3.65 mL
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Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)C=CC=O
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CC(C)(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was refluxed for 3 days
|
Duration
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3 d
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Type
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CUSTOM
|
Details
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followed by evaporation under reduced pressure
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Type
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WASH
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Details
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washed with 5% aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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ADDITION
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Details
|
This gave 5.0 g of a red oil, containing 74% of the anticipated product and 26% of the hydrazone intermediate that
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Type
|
CUSTOM
|
Details
|
This material was used in subsequent steps without further purification
|
Name
|
|
Type
|
|
Smiles
|
N=1NC(CC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |